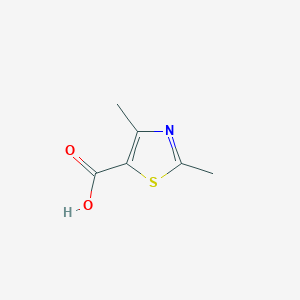

2,4-Dimethylthiazole-5-carboxylic acid

Description

Propriétés

IUPAC Name |

2,4-dimethyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-3-5(6(8)9)10-4(2)7-3/h1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGBARXPCXAFRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353036 | |

| Record name | 2,4-Dimethylthiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>23.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822585 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

53137-27-2 | |

| Record name | 2,4-Dimethylthiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dimethyl-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical properties of 2,4-Dimethylthiazole-5-carboxylic acid

An In-depth Technical Guide to the Physical Properties of 2,4-Dimethylthiazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 53137-27-2) is a highly functionalized thiazole (B1198619) derivative that serves as a crucial heterocyclic building block in medicinal chemistry and drug discovery.[1][2][3] Its structural features make it a versatile intermediate for the synthesis of various bioactive molecules, including potential anti-inflammatory and analgesic drugs.[4] An understanding of its physical properties is paramount for its effective application in synthesis, formulation, and pharmacokinetic studies. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, details the standard experimental methodologies for their determination, and illustrates the interplay of these properties in the context of drug development.

Quantitative Physical Properties

The have been compiled from various sources. The data is summarized in the table below for clarity and comparative analysis. It is important to note the variability in reported melting points, which may be attributed to different experimental conditions or sample purities.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇NO₂S | [2][4][5] |

| Molecular Weight | 157.19 g/mol | [4][5] |

| Appearance | White to yellow to orange powder or crystals | [4][6] |

| Melting Point | 235 °C (decomposition) | [1][3][7] |

| 234 °C (decomposition) | [4] | |

| 232-238 °C | [8] | |

| 124 °C | [6] | |

| Boiling Point | 306.16 °C at 760 mmHg (Predicted) | [1][3][6] |

| Density | 1.341 g/cm³ (Predicted) | [1][3][6] |

| Flash Point | 138.96 °C (Predicted) | [1][3] |

| 234 °C | [5] | |

| Vapor Pressure | 0.000342 mmHg at 25°C (Predicted) | [1][3] |

| Solubility | Soluble in DMF (25 mg/ml), DMSO (10 mg/ml), Ethanol (5 mg/ml) | [2][6] |

| LogP (Octanol/Water) | 1.46 (Predicted) | [1] |

| XLogP3 | 1.6 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

Experimental Protocols

The determination of the physical properties listed above relies on standardized analytical techniques. Below are detailed methodologies for key experiments.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It provides a precise melting temperature (Tm).

Methodology:

-

Calibration: The DSC instrument is calibrated using a standard with a known melting point and heat of fusion, such as indium.[9]

-

Sample Preparation: A small amount of the sample (typically 2-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.[9][10] An empty, sealed aluminum pan is prepared for use as a reference.[9][10]

-

Analysis: The sample and reference pans are placed in the DSC cell. The cell is heated at a constant rate (e.g., 2-10 °C/min) under a dynamic inert atmosphere, such as nitrogen (50 mL/min).[9]

-

Data Acquisition: The instrument records the heat flow to the sample versus the temperature. The melting point is identified as the onset temperature or the peak temperature of the endothermic event corresponding to melting. The area under the peak corresponds to the heat of fusion.[9][11]

Boiling Point Determination (Micro Method)

For small sample quantities, the micro boiling point or Thiele tube method is employed. This method determines the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Methodology:

-

Sample Preparation: A few milliliters of the liquid sample are placed into a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[3]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a heating apparatus, such as a Thiele tube filled with mineral oil, ensuring the sample is level with the thermometer bulb.[3]

-

Heating: The apparatus is heated gently and gradually.[12] As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Observation: Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, heating is discontinued.[3][7]

-

Boiling Point Reading: The apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn into the capillary tube.[3][7]

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.[4]

Methodology:

-

Sample Preparation: An excess amount of the solid compound is added to a flask containing a known volume of the solvent (e.g., phosphate-buffered saline, ethanol).[8] This ensures that a saturated solution is formed.

-

Equilibration: The flask is sealed and agitated in a mechanical shaker or orbital incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4][6][8]

-

Phase Separation: After equilibration, the suspension is allowed to stand. The undissolved solid is then separated from the saturated solution by centrifugation and/or filtration through an inert syringe filter (e.g., PTFE).[1][6]

-

Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, against a standard calibration curve.[1][6] The resulting concentration is reported as the solubility at the specified temperature.

Partition Coefficient (LogP) Determination (Shake-Flask Method)

The partition coefficient (P) is a measure of a compound's lipophilicity. It is determined by measuring the equilibrium distribution of the compound between two immiscible liquid phases, typically n-octanol and water. LogP is the logarithm of this ratio.

Methodology:

-

Phase Pre-saturation: n-Octanol and a suitable aqueous buffer (e.g., phosphate (B84403) buffer at pH 7.4) are mixed and shaken together to ensure mutual saturation. The two phases are then separated.[2][13][14]

-

Partitioning: A known amount of the compound is dissolved in one of the phases (or added from a DMSO stock).[15] The pre-saturated n-octanol and aqueous buffer are then combined in a flask at a defined volume ratio.

-

Equilibration: The flask is agitated for a set period (e.g., 1-24 hours) to allow the compound to partition between the two phases until equilibrium is reached.[14][15]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol (B41247) and aqueous layers.[13]

-

Quantification: A precise aliquot is carefully removed from each phase. The concentration of the compound in each phase is determined by a suitable analytical method like LC-MS or HPLC.[2][15]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[13]

Relevance of Physical Properties in Drug Development

The are not merely standalone data points; they are interconnected characteristics that critically influence its potential as a pharmaceutical intermediate. The following diagram illustrates the logical relationships between these properties and key stages of drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. who.int [who.int]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. enamine.net [enamine.net]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. bioassaysys.com [bioassaysys.com]

- 9. scielo.br [scielo.br]

- 10. engineering.purdue.edu [engineering.purdue.edu]

- 11. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 12. chymist.com [chymist.com]

- 13. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 14. researchgate.net [researchgate.net]

- 15. enamine.net [enamine.net]

2,4-Dimethylthiazole-5-carboxylic acid molecular weight and formula

Introduction

This document provides core physicochemical properties of 2,4-Dimethylthiazole-5-carboxylic acid, a heterocyclic compound utilized as a building block in chemical synthesis.[1] It is recognized for its applications in the development of pharmaceuticals and agrochemicals.[2] This guide is intended for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties

The fundamental molecular characteristics of this compound have been determined and are summarized below.

| Property | Value | Source |

| Molecular Formula | C6H7NO2S | [1][2][3][4] |

| Molecular Weight | 157.19 g/mol | [1][2][3][4] |

| CAS Number | 53137-27-2 | [3][4] |

| Appearance | White powder / solid | [2][4] |

| Melting Point | 232-238 °C | [2][4] |

Structural Information

The relationship between the compound and its primary molecular identifiers is illustrated in the diagram below.

Figure 1: Core molecular properties of this compound.

Experimental Protocols

The molecular weight and formula presented in this document are calculated based on the elemental composition derived from the compound's structure. These values are standard references and are not determined through recurring experimental procedures. They are confirmed through techniques such as mass spectrometry and elemental analysis during initial characterization.

References

Solubility Profile of 2,4-Dimethylthiazole-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2,4-Dimethylthiazole-5-carboxylic acid, a key heterocyclic building block in the pharmaceutical and agrochemical industries.[1] Understanding the solubility of this compound is critical for its application in chemical synthesis, formulation development, and biological assays. This document compiles available quantitative solubility data, outlines a standard experimental protocol for solubility determination, and discusses the expected solubility behavior based on the compound's chemical properties.

Core Concepts in Solubility

Solubility is a fundamental physicochemical parameter that dictates the maximum concentration of a substance that can be dissolved in a solvent to form a stable solution at a specific temperature and pressure. For pharmaceutical development, solubility influences a compound's bioavailability and the feasibility of formulation. The "shake-flask" method is a widely recognized technique for determining the equilibrium solubility of a compound.[2][3]

Quantitative Solubility Data

Publicly available quantitative solubility data for this compound is limited. However, some key data points have been reported and are summarized in the table below. It is important to note that these values are likely determined at ambient temperature.

| Solvent | Solubility (mg/mL) |

| Dimethylformamide (DMF) | 25 |

| Dimethyl sulfoxide (B87167) (DMSO) | 10 |

| Ethanol | 5 |

Table 1: Reported solubility of this compound in selected organic solvents.[4][]

Multiple other sources note that the solubility in water has not been determined or is not available.[1][6][7]

Expected Solubility in Aqueous Solutions

As a carboxylic acid, the aqueous solubility of this compound is expected to be highly dependent on the pH of the solution. The carboxylic acid functional group is acidic and will be deprotonated in basic solutions, forming a more soluble salt.

-

In acidic solutions (e.g., 5% HCl): The compound is likely to be in its neutral, protonated form and is expected to have low water solubility.

-

In neutral water: Solubility is likely to be limited.

-

In basic solutions (e.g., 5% NaOH or 5% NaHCO₃): The compound will deprotonate to form the corresponding carboxylate salt, which is expected to be significantly more soluble in water. The reaction with sodium bicarbonate would also produce carbon dioxide gas.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The following is a detailed methodology for determining the equilibrium solubility of this compound, based on standard industry practices.[2][3][8]

1. Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate (B84403) buffer pH 7.4, 0.1 N HCl, ethanol, etc.)

-

Scintillation vials or other suitable containers

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator)

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV)

-

Analytical balance

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration. Use this stock solution to prepare a series of calibration standards by serial dilution.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the excess solid.

-

Sample Collection and Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid material is disturbed. Filter the aliquot through a syringe filter into a clean vial. Analyze the filtered supernatant by HPLC to determine the concentration of the dissolved compound.

-

Quantification: Use the calibration curve generated from the standard solutions to determine the concentration of this compound in the sample. This concentration represents the equilibrium solubility of the compound in the test solvent.

Visualizing the Process

The following diagrams illustrate the logical workflow for solubility testing and the general experimental procedure.

Caption: Logical workflow for determining the solubility class of an organic compound.

Caption: Experimental workflow for the shake-flask solubility method.

References

- 1. Cas 53137-27-2,this compound | lookchem [lookchem.com]

- 2. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. Solubility Measurements | USP-NF [uspnf.com]

- 8. evotec.com [evotec.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dimethylthiazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 2,4-dimethylthiazole-5-carboxylic acid (CAS No: 53137-27-2), a heterocyclic building block utilized in drug discovery and chemical synthesis.[1] This document collates available data, outlines detailed experimental protocols for property determination, and presents logical workflows for these procedures.

Core Physicochemical Data

This compound is a solid at room temperature, appearing as a white to yellow or orange crystalline powder.[2] Its key physical properties are summarized below. It is important to note the variability in the reported melting points across different suppliers, which may be attributable to differences in purity or measurement technique. Most sources indicate that the compound decomposes upon melting.

Table 1: Quantitative Physicochemical Data for this compound

| Property | Value | Source(s) |

| Melting Point | 235 °C (decomposition) | Sigma-Aldrich[3], LookChem[4] |

| 234 °C (decomposition) | Chem-Impex[5], Biosynth[6] | |

| 124 °C | BOC Sciences[2] | |

| Boiling Point | 306.158 °C at 760 mmHg | LookChem[4] |

| 306.2 °C at 760 mmHg | BOC Sciences[2] | |

| Molecular Formula | C₆H₇NO₂S | Chem-Impex[5], Biosynth[7] |

| Molecular Weight | 157.19 g/mol | Chem-Impex[5], Biosynth[7] |

| Density | 1.341 g/cm³ | LookChem[4] |

Experimental Protocols

Accurate determination of melting and boiling points is crucial for verifying the purity and identity of a chemical compound.[1][8] The following sections detail standard laboratory procedures for these measurements.

The capillary method is the most common technique for determining the melting point of a solid organic compound.[2] It can be performed using a dedicated melting point apparatus or a Thiele tube setup.[8]

Materials:

-

Dry, powdered sample of this compound

-

Capillary tubes (sealed at one end)[1]

-

Melting point apparatus (e.g., Mel-Temp) or Thiele tube with high-boiling mineral oil[2][8]

-

Thermometer

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation:

-

Ensure the sample is completely dry, as moisture can depress the melting point.[9]

-

If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle.[10]

-

Load the capillary tube by pressing the open end into the powdered sample.[9]

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. To achieve tight packing, drop the capillary tube, sealed-end down, through a long glass tube onto the benchtop.[4][9]

-

-

Measurement (Using a Digital Melting Point Apparatus):

-

Place the prepared capillary tube into the sample holder of the apparatus.[2]

-

Set a starting temperature approximately 15-20°C below the expected melting point.

-

For a preliminary, rapid determination, use a fast heating rate (e.g., 10-20°C per minute).[10]

-

For an accurate measurement, perform a second trial with a fresh sample. Heat rapidly to about 15°C below the approximate melting point found, then slow the heating rate to 1-2°C per minute.[1][6]

-

Observe the sample through the viewing lens.

-

Record the temperature at which the first droplet of liquid appears (onset of melting).[6]

-

Record the temperature at which the entire sample has turned into a transparent liquid (completion of melting).[6] The recorded value is the melting range. For a pure compound, this range should be narrow.[1]

-

-

Measurement (Using a Thiele Tube):

-

Attach the capillary tube to a thermometer using a small rubber band, ensuring the sample is aligned with the thermometer bulb. The rubber band must remain above the level of the oil.[4][11]

-

Insert the thermometer assembly into the Thiele tube, which is filled with mineral oil to just above the side-arm.[11]

-

Gently heat the side arm of the Thiele tube with a Bunsen burner, using a back-and-forth motion to ensure even heating.[4] The shape of the tube promotes uniform heat distribution via convection currents.[11]

-

Follow the heating rate guidelines described above (a slow rate of 1-2°C per minute near the melting point).[1]

-

Record the melting range as observed.

-

Given the high boiling point of this compound, a micro boiling point determination is a suitable method that requires a minimal amount of sample.[12] This procedure is typically carried out in a Thiele tube.[5]

Materials:

-

Liquid sample (if the compound were liquid at room temp) or a high-boiling solvent to dissolve the solid. For this specific solid, the method would be adapted for decomposition temperature rather than boiling point, but the standard liquid protocol is described for reference.

-

Small test tube (e.g., 6 x 50 mm)

-

Capillary tube (sealed at one end)

-

Thiele tube with high-boiling mineral or silicone oil

-

Thermometer

-

Rubber band or tubing slice

Procedure:

-

Apparatus Setup:

-

Add a small amount of the liquid (approx. 0.5 mL) into the small test tube.[12]

-

Place a capillary tube, with its sealed end pointing up, inside the test tube.[13]

-

Attach the test tube to a thermometer using a small rubber band, aligning the bottom of the test tube with the thermometer bulb.[3][14]

-

Place the entire assembly into a Thiele tube filled with a suitable heating oil.[5]

-

-

Measurement:

-

Begin to gently heat the side arm of the Thiele tube.[3]

-

As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

When the temperature approaches the boiling point, the vapor of the sample will also enter the capillary, resulting in a rapid and continuous stream of bubbles.[3][15]

-

Once a vigorous stream of bubbles is observed, remove the heat source and allow the apparatus to cool.[3]

-

The bubble stream will slow down and eventually stop. The moment the bubbles stop and the liquid is drawn into the capillary tube, the pressure inside the capillary equals the atmospheric pressure.[5]

-

Record the temperature at this exact moment. This is the boiling point of the liquid.[3][5]

-

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

Caption: Workflow for Capillary Melting Point Determination.

Caption: Workflow for Micro Boiling Point Determination.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. westlab.com [westlab.com]

- 3. chymist.com [chymist.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. jk-sci.com [jk-sci.com]

- 7. This compound | 53137-27-2 | DCA13727 [biosynth.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. thinksrs.com [thinksrs.com]

- 11. flinnsci.com [flinnsci.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. cdn.juniata.edu [cdn.juniata.edu]

- 14. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 15. uomus.edu.iq [uomus.edu.iq]

Spectroscopic and Spectrometric Characterization of 2,4-Dimethylthiazole-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,4-Dimethylthiazole-5-carboxylic acid, a key building block in various synthetic applications. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR data are crucial for the structural confirmation of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was acquired in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) on a 300.135 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.5 (broad) | Singlet | 1H | Carboxylic acid proton (-COOH) |

| 2.65 | Singlet | 3H | Methyl protons at C2-position |

| 2.55 | Singlet | 3H | Methyl protons at C4-position |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The expected chemical shifts for this compound are based on typical ranges for similar functional groups and heterocyclic systems.[1][2][3]

| Chemical Shift (δ) ppm | Assignment |

| ~165-175 | Carboxylic acid carbon (-COOH) |

| ~160-170 | Thiazole (B1198619) ring carbon (C2) |

| ~145-155 | Thiazole ring carbon (C4) |

| ~120-130 | Thiazole ring carbon (C5) |

| ~15-25 | Methyl carbon at C2-position |

| ~10-20 | Methyl carbon at C4-position |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show absorptions corresponding to the carboxylic acid and the thiazole ring.[4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch of the carboxylic acid |

| 1680-1710 | Strong | C=O stretch of the carboxylic acid |

| ~1600 | Medium | C=N stretch of the thiazole ring |

| ~1450 & ~1380 | Medium | C-H bending of methyl groups |

| ~1300 | Medium | C-O stretch of the carboxylic acid |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The molecular weight of this compound is 157.19 g/mol .[5]

Expected Fragmentation Pattern:

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 157. Subsequent fragmentation may involve the loss of the carboxylic acid group or parts of the thiazole ring. Common fragments for carboxylic acids include the loss of OH (M-17) and COOH (M-45).[6]

| m/z | Possible Fragment |

| 157 | [M]⁺ (Molecular Ion) |

| 140 | [M - OH]⁺ |

| 112 | [M - COOH]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H and ¹³C NMR Acquisition:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

Solvent: DMSO-d₆.

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

-

Temperature: Room temperature.

-

¹H NMR: Acquire standard proton spectra.

-

¹³C NMR: Acquire proton-decoupled ¹³C spectra.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of this compound with dry potassium bromide (KBr) in a mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

IR Spectrum Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Range: Typically 4000-400 cm⁻¹.

-

Mode: Transmittance.

-

Acquire the spectrum of the KBr pellet.

Mass Spectrometry

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

Mass Spectrum Acquisition:

-

Technique: Electrospray ionization (ESI) or Electron Impact (EI).

-

Analyzer: Quadrupole, Time-of-Flight (TOF), or other suitable mass analyzer.

-

Mode: Positive or negative ion mode can be used, depending on the ionization technique.

-

Infuse the sample solution into the mass spectrometer.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the complete spectral characterization of this compound.

References

The Biological Versatility of Thiazole-5-Carboxylic Acid Derivatives: A Technical Guide

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylthiazole-5-carboxylic acid is a heterocyclic compound that serves as a pivotal building block in the synthesis of a diverse array of biologically active molecules. While the intrinsic biological activity of the parent acid is not extensively documented, its derivatives have emerged as a significant class of compounds with wideranging therapeutic potential. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on their anticancer, anti-inflammatory, and enzyme inhibitory properties. Detailed experimental protocols, quantitative bioactivity data, and visualizations of relevant signaling pathways are presented to facilitate further research and development in this promising area of medicinal chemistry.

Anticancer Activity of Thiazole-5-Carboxylic Acid Derivatives

Derivatives of thiazole-5-carboxylic acid have demonstrated notable efficacy against various cancer cell lines. The primary mechanism often involves the inhibition of key proteins implicated in cancer cell proliferation and survival, such as mucin 1 (MUC1), a transmembrane glycoprotein (B1211001) overexpressed in numerous adenocarcinomas.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative thiazole-5-carboxylic acid derivatives against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency in inhibiting cell growth.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) |

| 2-Amino-thiazole-5-carboxylic acid phenylamide | N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | K562 (Leukemia) | Comparable to Dasatinib |

| 2-Amino-thiazole-5-carboxylic acid phenylamide | N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | MCF-7 (Breast) | 20.2 |

| 2-Amino-thiazole-5-carboxylic acid phenylamide | N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | HT-29 (Colon) | 21.6 |

| 4-Methylthiazole-5-carboxylic acid derivatives | Compound 1 (parent acid) | MDA-MB-231 (Breast) | Good Activity |

| 4-Methylthiazole-5-carboxylic acid derivatives | Compound 3d | MDA-MB-231 (Breast) | High Potency |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

-

Thiazole (B1198619) derivatives

-

Human cancer cell lines (e.g., MDA-MB-231)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]

-

Compound Treatment: Prepare serial dilutions of the thiazole derivatives in the complete growth medium. Remove the existing medium from the cells and add 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (medium with the same concentration of solvent, typically DMSO).[2]

-

Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.[1]

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[1]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plates for 15 minutes.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[2]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of cell viability against the compound concentration.[2]

MUC1 Signaling Pathway in Breast Cancer

Several studies suggest that thiazole derivatives may exert their anticancer effects by modulating the MUC1 signaling pathway. MUC1 is a large transmembrane glycoprotein that is overexpressed in approximately 90% of breast cancers and plays a role in tumorigenesis by affecting signaling pathways such as the one involving the epidermal growth factor receptor (EGFR).[3]

MUC1 Signaling Cascade in Breast Cancer

Anti-inflammatory Activity of Thiazole-5-Carboxylic Acid Derivatives

The anti-inflammatory potential of thiazole-5-carboxylic acid derivatives has been demonstrated in various in vivo models. These compounds are thought to exert their effects by modulating the production of inflammatory mediators.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a widely used in vivo model for screening acute anti-inflammatory activity.

Materials:

-

Wistar rats

-

Carrageenan (1% w/v in saline)

-

Thiazole derivatives

-

Plethysmometer or calipers

-

Vehicle (e.g., saline or a suitable solvent for the test compounds)

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Animal Acclimatization: Acclimatize Wistar rats to the laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing: Divide the rats into groups: a control group (vehicle), a standard group (indomethacin), and test groups (different doses of thiazole derivatives). Administer the test compounds or standard drug, typically intraperitoneally or orally, 30-60 minutes before inducing inflammation.[4][5]

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[4][6]

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or calipers at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[4]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Carrageenan-Induced Paw Edema Workflow

Enzyme Inhibitory Activity

Derivatives of this compound have been investigated as inhibitors of various enzymes, including xanthine (B1682287) oxidase and carbonic anhydrase.

Xanthine Oxidase Inhibition

Xanthine oxidase is a key enzyme in purine (B94841) metabolism, and its inhibition is a therapeutic strategy for managing hyperuricemia and gout.

Quantitative Data for Xanthine Oxidase Inhibition:

| Compound Class | Derivative Example | IC50 (µM) |

| 2-Benzamido-4-methylthiazole-5-carboxylic acid | 2-(4-fluorobenzamido)-4-methylthiazole-5-carboxylic acid (5b) | 0.57 |

| 2-Benzamido-4-methylthiazole-5-carboxylic acid | 2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylic acid (5c) | 0.91 |

Experimental Protocol: Xanthine Oxidase Inhibition Assay:

This assay is typically performed spectrophotometrically by monitoring the formation of uric acid from xanthine.

Materials:

-

Xanthine oxidase enzyme solution

-

Xanthine solution (substrate)

-

Phosphate (B84403) buffer (pH 7.5)

-

Thiazole derivatives

-

Allopurinol (standard inhibitor)

-

Spectrophotometer

Procedure:

-

Assay Mixture Preparation: In a cuvette, mix the test compound (dissolved in a suitable solvent), phosphate buffer, and xanthine oxidase enzyme solution. Pre-incubate the mixture at 25°C for 15 minutes.[7]

-

Reaction Initiation: Start the reaction by adding the xanthine substrate solution to the cuvette.[7]

-

Absorbance Measurement: Monitor the increase in absorbance at 295 nm for a set period (e.g., 5-10 minutes), which corresponds to the formation of uric acid.[8]

-

Data Analysis: Calculate the percentage of inhibition of xanthine oxidase activity for each compound concentration compared to the control (without inhibitor). Determine the IC50 value from the dose-response curve.

Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Their inhibition has therapeutic applications in various conditions, including glaucoma and epilepsy.

Quantitative Data for Carbonic Anhydrase Inhibition:

| Compound Class | Derivative Example | Isozyme | Ki (nM) |

| 2-(4-(Aryl)thiazol-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | Compound 8a-i | hCA I | 27.07 - 37.80 |

| 2-(4-(Aryl)thiazol-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | Compound 8a-i | hCA II | 11.80 - 25.81 |

Experimental Protocol: Carbonic Anhydrase Inhibition Assay:

A common method is the esterase assay, which measures the inhibition of the enzyme-catalyzed hydrolysis of p-nitrophenyl acetate (B1210297).

Materials:

-

Purified human carbonic anhydrase isoenzymes (hCA I and hCA II)

-

Tris-HCl buffer (pH 7.4)

-

p-Nitrophenyl acetate (substrate)

-

Thiazole derivatives

-

Acetazolamide (B1664987) (standard inhibitor)

-

Spectrophotometer

Procedure:

-

Enzyme and Inhibitor Incubation: Pre-incubate the enzyme solution with various concentrations of the test compounds or acetazolamide in Tris-HCl buffer for 15 minutes at room temperature.

-

Reaction Initiation: Initiate the reaction by adding the substrate, p-nitrophenyl acetate.

-

Absorbance Measurement: Monitor the formation of the p-nitrophenolate ion by measuring the increase in absorbance at 400 nm.

-

Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition. The Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation.

Enzyme Inhibition by Thiazole Derivatives

Synthesis of Bioactive Thiazole-5-Carboxylic Acid Derivatives

The synthesis of these derivatives often involves the modification of the core this compound structure. Below are generalized protocols for the synthesis of two major classes of bioactive derivatives.

Synthesis of 2-Amino-thiazole-5-carboxylic acid Phenylamide Derivatives

This class of compounds has shown significant anticancer activity.

General Procedure:

-

Amide Formation: React 3-ethoxyacryloyl chloride with a substituted aniline (B41778) (e.g., 2-chloro-6-methylaniline) in a suitable solvent like tetrahydrofuran (B95107) with a base such as pyridine (B92270) to form the corresponding 3-ethoxyacrylamide.[9]

-

Bromination and Cyclization: Treat the resulting acrylamide (B121943) with N-bromosuccinimide (NBS) to yield a crude α-formyl-α-bromoacetate hemiacetal. Subsequent addition of thiourea (B124793) leads to the formation of the 2-amino-thiazole-5-carboxylic acid phenylamide.[9]

-

Further Derivatization: The 2-amino group can be further acylated, for example, with chloroacetyl chloride, to introduce additional functionalities.[9]

Synthesis of 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives

These derivatives are potent inhibitors of xanthine oxidase.

General Procedure:

-

Esterification and Cyclization: Ethyl acetoacetate (B1235776) is cyclized with thiourea to form ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate.[10]

-

Amidation: The 2-amino group of the thiazole ester is then reacted with a substituted benzoyl chloride in the presence of a base like pyridine to yield the corresponding 2-benzamido-4-methylthiazole-5-carboxylate ester.[8]

-

Hydrolysis: The ester is hydrolyzed using a base such as potassium carbonate, followed by acidification, to afford the final 2-benzamido-4-methylthiazole-5-carboxylic acid derivative.[8]

This compound serves as a valuable scaffold for the development of a wide range of biologically active compounds. Its derivatives have demonstrated significant potential as anticancer, anti-inflammatory, and enzyme inhibitory agents. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers and drug development professionals to further explore and optimize thiazole-5-carboxylic acid derivatives for various therapeutic applications. The versatility of this chemical scaffold, coupled with the established biological activities of its derivatives, underscores its importance in modern medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. MUC1 Affects EGFR Trafficking and Signaling in Breast Cancer Cells [arizona.aws.openrepository.com]

- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 6. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. revistabionatura.com [revistabionatura.com]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

2,4-Dimethylthiazole-5-carboxylic acid as a heterocyclic building block

An In-depth Technical Guide to 2,4-Dimethylthiazole-5-carboxylic Acid as a Heterocyclic Building Block

Introduction

This compound is a highly functionalized heterocyclic compound featuring a thiazole (B1198619) ring.[1][2][3] This structure imparts significant functionality, making it a valuable and versatile building block in various scientific and industrial fields.[4] Primarily, it serves as a crucial intermediate in the synthesis of complex molecules within pharmaceutical and agrochemical development.[4][5] Its unique chemical properties also lend themselves to applications in the flavor and fragrance industry.[4][5] For researchers and drug development professionals, this compound offers a scaffold that can be readily modified to create novel therapeutic agents with enhanced biological activity and improved pharmacological profiles.[1][4]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are well-documented, providing essential data for its application in synthesis and formulation.

Physical and Chemical Data

The key quantitative properties of the compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 53137-27-2 | [1][4][6] |

| Molecular Formula | C₆H₇NO₂S | [1][4][6] |

| Molecular Weight | 157.19 g/mol | [1][4][6] |

| Appearance | White to orange/green powder or crystal | [4][] |

| Melting Point | 234-235 °C (decomposes) | [1][2][4][8] |

| Boiling Point | 306.2 ± 22.0 °C at 760 mmHg | [1][2][] |

| Density | 1.341 ± 0.06 g/cm³ | [1][2][] |

| Flash Point | 138.96 °C | [1][2] |

| Solubility | Soluble in DMF (25 mg/ml), DMSO (10 mg/ml), Ethanol (B145695) (5 mg/ml) | [3][] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Storage Conditions | 2 - 8 °C | [1][2][4] |

Spectroscopic Data

Spectroscopic analysis is critical for the characterization of this compound and its derivatives. The table below outlines the expected spectroscopic features for the key functional groups.

| Technique | Functional Group | Expected Absorption / Chemical Shift | Reference |

| Infrared (IR) Spectroscopy | Carboxylic Acid O-H | 2500 - 3300 cm⁻¹ (broad) | [9] |

| Carbonyl C=O | 1710 cm⁻¹ | [9] | |

| ¹H NMR Spectroscopy | Hydrogens on carbon next to C=O | ~2 δ | [9] |

| ¹³C NMR Spectroscopy | Carbonyl Carbon (C=O) | 160 - 180 δ | [9] |

Synthesis and Reactivity

As a building block, the synthesis of this compound is a key process for its subsequent use. The most common laboratory-scale synthesis involves the hydrolysis of its corresponding ethyl ester.

Experimental Protocol: Hydrolysis of Ethyl 2,4-dimethylthiazole-5-carboxylate

This protocol details the synthesis of the title compound from its ethyl ester, a common precursor.[10]

Materials:

-

Ethyl 2,4-dimethylthiazole-5-carboxylate

-

10% Sodium Hydroxide (NaOH) aqueous solution

-

Ethanol

-

10% Hydrochloric Acid (HCl) aqueous solution

-

Ethyl acetate (B1210297)

-

Anhydrous Sodium Chloride (NaCl)

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

-

pH meter or pH paper

-

Standard laboratory glassware

Procedure:

-

Saponification: The starting material, ethyl 2,4-dimethylthiazole-5-carboxylate (5.8 mmol), is placed in a round-bottom flask. A mixture of equal volumes of 10% aqueous NaOH (20 mL) and Ethanol (20 mL) is added.[10]

-

The mixture is heated to reflux for approximately 4 hours.[10]

-

Work-up: After the reaction is complete, the ethanol is removed from the mixture under reduced pressure using a rotary evaporator.[10]

-

The remaining aqueous solution is transferred to a separatory funnel and extracted with ethyl acetate to remove any unreacted starting material or non-polar impurities. The organic layer is discarded.[10]

-

Acidification: The aqueous layer is then carefully acidified to a pH of 3 using a 10% aqueous solution of hydrochloric acid. This protonates the carboxylate salt, causing the carboxylic acid to precipitate.[10]

-

Isolation and Purification: The resulting mixture is evaporated to dryness under reduced pressure. The obtained solid is then dissolved in methanol. The insoluble sodium chloride (NaCl) is removed by filtration.[10]

-

Evaporation of the methanol filtrate yields the pure this compound.[10]

Applications as a Heterocyclic Building Block

The utility of this compound stems from its role as a versatile scaffold for chemical modification.

Pharmaceutical Development

This compound is a cornerstone in medicinal chemistry for modifying lead compounds to enhance their therapeutic efficacy.[1][4]

-

Anti-inflammatory and Analgesic Drugs: It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammation and pain.[4]

-

Anticancer Agents: Thiazole carboxamide derivatives have been designed and evaluated as potent c-Met kinase inhibitors, a key target in cancer therapy.[11]

-

Antidiabetic Agents: Novel thiazole derivatives based on this core structure have been shown to ameliorate insulin (B600854) sensitivity and hyperlipidemia in preclinical models of diabetes, largely through their anti-inflammatory and antioxidant effects.[12]

-

Antimicrobial and Antifungal Activity: The thiazole nucleus is a component of various antimicrobial and antifungal agents.[5][13] Derivatives have shown activity against pathogens like Sclerotinia graminicola.[6]

Agrochemicals

In agricultural science, this building block is used to develop effective crop protection products. Its incorporation into molecules can enhance the efficacy of pesticides and herbicides, contributing to improved crop yields.[4][5]

Flavor and Fragrance Industry

The unique aroma profile associated with the thiazole ring makes this compound and its derivatives valuable in the formulation of flavoring agents and fragrances for food products and cosmetics.[4]

Polymer Chemistry

This compound can be incorporated into polymer chains to enhance material properties, such as durability and resistance to environmental degradation.[5][6]

Biological Activity and Signaling Pathways

The biological effects of drugs derived from this compound are often linked to their ability to modulate specific cellular signaling pathways. A prominent example is the inhibition of receptor tyrosine kinases like c-Met, which are often dysregulated in cancer.

As illustrated, the binding of a ligand like Hepatocyte Growth Factor (HGF) to the c-Met receptor triggers downstream signaling cascades that promote cell growth and survival. Thiazole carboxamide derivatives can act as inhibitors, blocking the kinase activity of the receptor and thereby halting these oncogenic signals.[11] Similarly, in the context of diabetes, derivatives have been shown to exert protective effects by mitigating inflammatory and oxidative stress pathways.[12]

Conclusion

This compound is a fundamentally important heterocyclic building block with a broad spectrum of applications. Its stable yet reactive nature allows for straightforward incorporation into a wide array of molecules. For researchers in drug discovery and materials science, it provides a reliable and versatile scaffold for developing novel compounds with tailored properties, from potent pharmaceuticals and effective agrochemicals to specialized polymers and unique flavorants. The continued exploration of derivatives based on this core structure promises to yield further innovations across multiple scientific disciplines.

References

- 1. Cas 53137-27-2,this compound | lookchem [lookchem.com]

- 2. This compound|lookchem [lookchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | 53137-27-2 | DCA13727 [biosynth.com]

- 8. This compound 97 53137-27-2 [sigmaaldrich.com]

- 9. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" a novel thiazole compound, ameliorates insulin sensitivity and hyperlipidaemia in streptozotocin-induced diabetic rats: Plausible role of inflammatory and oxidative stress markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Therapeutic Landscape of Thiazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole (B1198619) nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural features and ability to participate in various biological interactions have led to the development of a wide array of therapeutic agents with diverse pharmacological activities. Thiazole derivatives have demonstrated significant potential in the treatment of a multitude of diseases, including cancer, inflammation, infectious diseases, and neurodegenerative disorders.[1][2][3] This technical guide provides an in-depth overview of the therapeutic applications of thiazole compounds, focusing on their mechanisms of action, quantitative biological data, detailed experimental protocols, and key signaling pathways.

I. Therapeutic Applications and Quantitative Data

Thiazole-containing compounds have exhibited a broad spectrum of biological activities. The following tables summarize the quantitative data for various thiazole derivatives across different therapeutic areas, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [3][4] |

| HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [3][4] | |

| Compound 4b | MCF-7 (Breast) | 31.5 ± 1.91 | Staurosporine | 6.77 ± 0.41 | [3] |

| HepG2 (Liver) | 51.7 ± 3.13 | Staurosporine | 8.4 ± 0.51 | [3] | |

| Compound 5 | MCF-7 (Breast) | 28.0 ± 1.69 | Staurosporine | 6.77 ± 0.41 | [3] |

| HepG2 (Liver) | 26.8 ± 1.62 | Staurosporine | 8.4 ± 0.51 | [3] | |

| Compound 5b | MCF-7 (Breast) | 0.48 ± 0.03 | Cisplatin | - | [5] |

| A549 (Lung) | 0.97 ± 0.13 | Cisplatin | - | [5] | |

| Compound 16a | MCF-7 (Breast) | 0.73 | Dasatinib | 7.99 | [6] |

| A549 (Lung) | 1.64 | Dasatinib | 11.8 | [6] | |

| Compound 16b | MCF-7 (Breast) | 6.25 | Dasatinib | 7.99 | [6] |

| A549 (Lung) | 14.3 | Dasatinib | 11.8 | [6] | |

| Thiazole-Tetrazole Hybrid | MCF-7 (Breast) | 11.9 - 16.5 | Doxorubicin | 18.6 | [7] |

Table 2: Anti-inflammatory Activity of Thiazole Derivatives

| Compound | Assay | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| Compound 16a | COX-2 Inhibition | - (S.I. 134.6) | Celecoxib | - (S.I. 24.09) | [6] |

| Compound 18f | COX-2 Inhibition | - (S.I. 42.13) | Celecoxib | - (S.I. 24.09) | [6] |

| Pyrimidinone-Linked Thiazole 4c | α-amylase inhibition | 49.31 ± 0.83 µg/mL | Acarbose | - | [8] |

| α-glucosidase inhibition | 33.13 ± 1.02 µg/mL | Acarbose | - | [8] | |

| Pyrimidinone-Linked Thiazole 4e | α-amylase inhibition | 46.53 ± 0.56 µg/mL | Acarbose | - | [8] |

| α-glucosidase inhibition | 32.54 ± 0.89 µg/mL | Acarbose | - | [8] |

Table 3: Antimicrobial Activity of Thiazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |

| Compound 4 | E. coli | 170 | - | - | [9] |

| Compound 9 | B. cereus | 170 | - | - | [9] |

| S. Typhimurium | 170 | - | - | [9] | |

| Compound 12 | S. aureus | 125-150 | - | - | [10] |

| E. coli | 125-150 | - | - | [10] | |

| A. niger | 125-150 | - | - | [10] | |

| Compound 13 | S. aureus | 50-75 | - | - | [10] |

| E. coli | 50-75 | - | - | [10] | |

| Compound 56 | S. aureus | 8-16 | Ciprofloxacin | 0.5-4 | [11] |

| E. coli | 8-16 | Ciprofloxacin | 0.5-4 | [11] | |

| P. aeruginosa | 8-16 | Ciprofloxacin | 0.5-4 | [11] | |

| Thiazole Derivative | E. coli (Maddila et al.) | 12.5-200 | - | - | [12] |

II. Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of thiazole compounds, enabling researchers to replicate and build upon existing findings.

A. Synthesis of Thiazole Derivatives

1. Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classical and versatile method for preparing thiazole derivatives.[2][13][14] It involves the condensation of an α-haloketone with a thioamide.

-

Materials:

-

α-haloketone (e.g., 2-bromoacetophenone)

-

Thioamide (e.g., thiourea, thiobenzamide)

-

Ethanol (B145695) or other suitable polar solvent

-

Triethylamine (optional, for neutralization)

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

-

Procedure:

-

Dissolve the α-haloketone in ethanol in a round-bottom flask.

-

Add an equimolar amount of the thioamide to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin-Layer Chromatography (TLC).[2]

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acid formed.[2]

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).[2]

-

A general workflow for the Hantzsch synthesis is depicted below.

B. Biological Evaluation Protocols

1. In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1]

-

Materials:

-

Thiazole derivatives

-

Human cancer cell lines (e.g., MCF-7, HepG2, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[1]

-

Compound Treatment: Prepare serial dilutions of the thiazole derivatives in the growth medium. Replace the medium in each well with the compound solutions and incubate for 48-72 hours.[1]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[1]

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[15]

-

The workflow for the MTT assay is illustrated below.

2. In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This model is used to evaluate the acute anti-inflammatory activity of compounds.[16][17]

-

Materials:

-

Wistar rats or mice

-

Thiazole derivatives

-

Carrageenan solution (1% in saline)

-

Standard anti-inflammatory drug (e.g., Diclofenac sodium)

-

Plethysmometer

-

-

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer the thiazole derivative or standard drug orally or intraperitoneally.

-

After a set time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

-

III. Signaling Pathways in Thiazole Therapeutics

Understanding the molecular mechanisms underlying the therapeutic effects of thiazole compounds is crucial for rational drug design. Several key signaling pathways are modulated by these derivatives.

A. VEGFR-2 Signaling in Angiogenesis (Anticancer)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[18][19][20] Several thiazole derivatives exert their anticancer effects by inhibiting VEGFR-2.

B. COX-2 Pathway in Inflammation

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[21][22][23] Many anti-inflammatory thiazole derivatives function by inhibiting the COX-2 pathway.

C. Nrf2/ARE Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a crucial cellular defense mechanism against oxidative stress, which is implicated in neurodegenerative diseases and cancer.[24][25][26][27] Some thiazole derivatives have been shown to activate this protective pathway.

IV. Conclusion and Future Perspectives

Thiazole and its derivatives represent a highly privileged scaffold in drug discovery, with a remarkable breadth of therapeutic applications. The continued exploration of this versatile heterocycle, coupled with a deeper understanding of its interactions with biological targets and signaling pathways, holds immense promise for the development of novel and more effective therapies. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in their efforts to unlock the full therapeutic potential of thiazole compounds. Future research should focus on the development of highly selective and potent thiazole derivatives with improved pharmacokinetic profiles and reduced off-target effects. Furthermore, the exploration of novel therapeutic targets and the application of advanced drug delivery systems will undoubtedly expand the clinical utility of this important class of compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Anticancer Activity of New Thiazole-Tetrazole or Triazole Hybrid Glycosides Targeting CDK-2 via Structure-Based Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Thiazole synthesis [organic-chemistry.org]

- 14. synarchive.com [synarchive.com]

- 15. benchchem.com [benchchem.com]

- 16. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of Thiazole Based Bis Heterocyclic System for Anti- Inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. COX 2 pathway: Significance and symbolism [wisdomlib.org]

- 22. researchgate.net [researchgate.net]

- 23. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Nrf2-ARE Signaling Pathway: Significance and symbolism [wisdomlib.org]

The Pivotal Role of 2,4-Dimethylthiazole-5-carboxylic Acid in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

The landscape of modern drug discovery is characterized by an unceasing quest for novel molecular scaffolds that can serve as the foundation for developing safer and more effective therapeutics. Among the myriad of heterocyclic compounds, the thiazole (B1198619) nucleus, and specifically 2,4-Dimethylthiazole-5-carboxylic acid, has emerged as a privileged scaffold. Its inherent structural features and synthetic tractability have positioned it as a critical building block in the design of a diverse array of biologically active agents. This technical guide delves into the multifaceted role of this compound in drug discovery, providing a comprehensive overview of its synthesis, biological applications, and the experimental methodologies used to unlock its therapeutic potential.

The Chemistry of a Versatile Scaffold: Synthesis and Derivatization

The utility of this compound as a scaffold lies in its straightforward synthesis and the ease with which it can be functionalized. The core thiazole ring is typically constructed via the Hantzsch thiazole synthesis or variations thereof.

A common synthetic route to the parent compound involves the hydrolysis of its corresponding ethyl ester.[1]

Experimental Protocol: Synthesis of this compound[1]

A solution of ethyl 2,4-dimethylthiazole-5-carboxylate (5.8 mmol) is refluxed for 4 hours in a mixture of equal volumes of 10% aqueous sodium hydroxide (B78521) (20 mL) and ethanol (B145695) (20 mL). Following the reaction, the ethanol is removed under reduced pressure. The remaining aqueous solution is extracted with ethyl acetate (B1210297) to remove any unreacted starting material. The aqueous layer is then acidified to a pH of 3 using 10% aqueous hydrochloric acid, leading to the precipitation of the crude carboxylic acid. The mixture is evaporated to dryness, and the resulting solid is dissolved in methanol (B129727) to separate it from the insoluble sodium chloride. Evaporation of the methanol yields the purified this compound.

The true power of this scaffold is realized through the derivatization of the carboxylic acid group, most commonly through amide bond formation. This allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Therapeutic Applications: A Scaffold for Diverse Biological Targets

Derivatives of this compound have demonstrated significant activity against a variety of biological targets implicated in numerous diseases, including cancer, metabolic disorders, and infectious diseases.

Oncology: Targeting Aberrant Kinase Signaling

In the field of oncology, the 2,4-dimethylthiazole-5-carboxamide moiety has been successfully incorporated into potent inhibitors of receptor tyrosine kinases, such as c-Met.[2][3] The c-Met signaling pathway, when dysregulated, plays a crucial role in tumor initiation, progression, and metastasis.[2]

The binding of Hepatocyte Growth Factor (HGF) to the c-Met receptor triggers its dimerization and autophosphorylation, initiating a cascade of downstream signaling events through pathways such as RAS/MAPK and PI3K/AKT, which ultimately promote cell proliferation, survival, and invasion.[4]

Caption: The c-Met signaling cascade initiated by HGF binding.

A notable example is compound 51am , a thiazole carboxamide derivative, which has shown potent inhibition of c-Met kinase with an IC50 of 2.54 nM.[2]

| Compound | Target | IC50 (nM) | Cancer Cell Line | IC50 (µM) | Reference |

| 51am | c-Met | 2.54 | MKN-45 | 0.018 | [2] |

| 51am | VEGFR-2 | 527 | A549 | 0.23 | [2][5] |

| Foretinib (Control) | c-Met | 1.96 | MKN-45 | 0.011 | [5] |

| Foretinib (Control) | VEGFR-2 | 4.58 | A549 | 0.02 | [5] |

Metabolic Disorders: Gout and Diabetes

Derivatives of this compound have also been investigated for the treatment of metabolic diseases.

Gout is a condition characterized by hyperuricemia, the overproduction of uric acid. Xanthine oxidase (XO) is the key enzyme in the metabolic pathway that produces uric acid.[6] Several 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives have been synthesized and evaluated as XO inhibitors.[6][7]

| Compound | R-group | XO Inhibition IC50 (µM) | In vivo Uric Acid Inhibition (%) | Reference |

| 5b | 4-Fluoro | 0.57 | 62 | [6][7] |

| 5c | 4-Chloro | 0.91 | 53 | [6][7] |

| Febuxostat (Control) | - | 0.019 | - | [6] |

A novel derivative, "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid," has been shown to ameliorate hyperglycemia, insulin (B600854) resistance, and hyperlipidemia in a streptozotocin-induced diabetic rat model.[8] This highlights the potential of this scaffold in developing anti-diabetic agents.

Antimicrobial Activity

The thiazole ring is a common feature in many antimicrobial agents. Derivatives of this compound have been synthesized and tested against various bacterial and fungal strains, demonstrating a broad spectrum of activity.[9][10][11][12][13]

| Compound Class | Organism | MIC (µg/mL) | Reference |

| 2-Phenylacetamido-thiazole derivative (16) | E. coli | 1.56 - 6.25 | [10] |

| 2-Phenylacetamido-thiazole derivative (16) | S. aureus | 1.56 - 6.25 | [10] |

| Thiazole Schiff base (17) | Gram-positive bacteria | 6.25 - 12.5 | [10] |

| Thiazole Schiff base (18) | Gram-negative bacteria | 6.25 - 12.5 | [10] |

| 4-hydroxyphenyl-benzo[d]thiazole (13, 14) | S. aureus | 50 - 75 | [12] |

| 4-hydroxyphenyl-benzo[d]thiazole (13, 14) | E. coli | 50 - 75 | [12] |

Experimental Design and Workflow

The evaluation of novel drug candidates based on the this compound scaffold follows a well-defined workflow, from initial synthesis to in vivo efficacy studies.

Caption: A generalized workflow for the discovery of thiazole-based drugs.

Experimental Protocol: In Vivo Evaluation in a Type 2 Diabetes Model[8]

-

Induction of Diabetes: Type 2 diabetes is induced in neonatal rats via a single intraperitoneal injection of streptozotocin (B1681764) (STZ) at a dose of 100 mg/kg.

-

Animal Grouping and Treatment: Diabetic rats are divided into groups: a diabetic control group and treatment groups receiving the test compound (e.g., 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid) or a standard drug. A non-diabetic control group is also included.

-

Drug Administration: The test compound is administered orally for a period of 4 weeks.

-

Biochemical Analysis: At the end of the treatment period, blood samples are collected to measure serum glucose, insulin, and lipid profiles (triglycerides, total cholesterol, LDL-C, VLDL-C, and HDL-C).

-

Assessment of Oxidative Stress and Organ Function: Levels of oxidative stress markers (GSH, CAT, SOD, MDA) and markers of hepatic and renal injury (ALT, AST, BUN, CRE, uric acid) are determined.

-

Histopathology: Pancreatic and liver tissues are collected for histopathological examination to assess changes in the morphology of pancreatic islets and evidence of hepatic injury.

Conclusion

This compound has firmly established itself as a cornerstone in medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives underscore its importance as a privileged scaffold in the pursuit of novel therapeutics. The successful application of this moiety in developing potent inhibitors for targets in oncology, metabolic disorders, and infectious diseases is a testament to its versatility. As our understanding of disease biology deepens, the rational design of new derivatives based on this remarkable scaffold will undoubtedly continue to yield promising drug candidates, paving the way for future therapeutic breakthroughs.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" a novel thiazole compound, ameliorates insulin sensitivity and hyperlipidaemia in streptozotocin-induced diabetic rats: Plausible role of inflammatory and oxidative stress markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jchemrev.com [jchemrev.com]

- 10. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to Thiazolecarboxylic Acid Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction